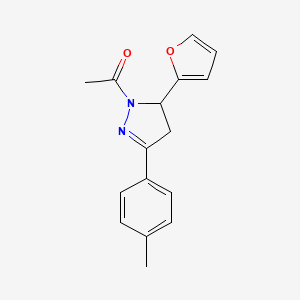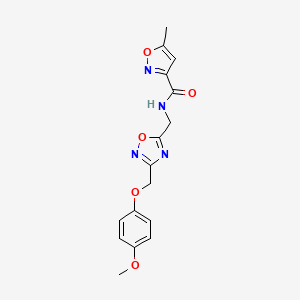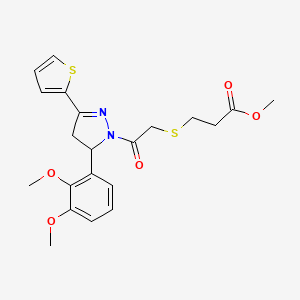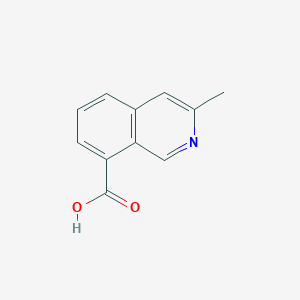![molecular formula C14H7F4N3O2S B2733391 1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 955975-49-2](/img/structure/B2733391.png)
1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a member of pyrazoles . It contains a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 385.34 . Other physical and chemical properties such as melting point, boiling point, and density are not directly available.Scientific Research Applications
Environmental Implications and Replacement Efforts
Fluorinated Alternatives to Long-Chain Perfluoroalkyl Carboxylic Acids (PFCAs) and Perfluoroalkane Sulfonic Acids (PFSAs)
Research has been directed towards replacing long-chain PFCAs and PFSAs due to environmental and health concerns. Fluorinated alternatives, including substances related to the given chemical structure, are used in various applications, such as fluoropolymer manufacture, surface treatments, and firefighting foams. However, the safety of these alternatives for humans and the environment remains uncertain, necessitating further research and data generation to assess their risks effectively (Wang et al., 2013).
Microbial Degradation of Polyfluoroalkyl Chemicals
Understanding the Biodegradability of Fluorinated Compounds
Studies have focused on the environmental degradation of polyfluoroalkyl chemicals, which can result in perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), including compounds with similar structures to the one mentioned. Insights into microbial degradation pathways, half-lives, and the formation of degradation intermediates are crucial for evaluating the environmental fate and effects of these compounds (Liu & Mejia Avendaño, 2013).
Bioaccumulative Potential of PFCAs
Comparative Analysis of Bioaccumulation
Investigations into the bioaccumulative nature of PFCAs suggest that PFCAs with shorter fluorinated carbon chains are less likely to bioaccumulate compared to longer-chain compounds. This research provides a foundation for understanding the environmental behavior and potential risks associated with fluorinated substances, including the chemical of interest (Conder et al., 2008).
Optoelectronic Applications
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
While not directly mentioning the specific compound, related research highlights the importance of incorporating fluorinated structures into π-extended conjugated systems. These advancements are significant for developing novel optoelectronic materials, demonstrating the broader applicability of fluorinated compounds in technological innovations (Lipunova et al., 2018).
properties
IUPAC Name |
1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2S/c15-9-4-2-1-3-7(9)10-6-24-13(20-10)21-11(14(16,17)18)8(5-19-21)12(22)23/h1-6H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEUXDKENFOJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N3C(=C(C=N3)C(=O)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2733308.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9H-xanthene-9-carboxamide](/img/structure/B2733311.png)
![N-{5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl}-4-methylbenzamide](/img/structure/B2733312.png)


![N-(4-chlorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2733316.png)
![(1R,2R,6S)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B2733320.png)
![N-(3-Chlorophenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2733321.png)

![6-Chloro-N-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2733323.png)
![1-[(2-Chlorophenyl)acetyl]-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2733326.png)


